molecular formula C16H23NO4 B15049809 Boc-2,5-Dimethyl-L-Phenylalanine CAS No. 261165-17-7

Boc-2,5-Dimethyl-L-Phenylalanine

Cat. No.: B15049809
CAS No.: 261165-17-7
M. Wt: 293.36 g/mol
InChI Key: PPVVZJOGZZYNNT-ZDUSSCGKSA-N
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Description

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(2,5-dimethylphenyl)propanoic acid is an organic compound with a complex structure. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, and a 2,5-dimethylphenyl group attached to the propanoic acid backbone. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(2,5-dimethylphenyl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.

    Formation of the Propanoic Acid Backbone: The protected amino acid is then coupled with 2,5-dimethylphenylacetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(2,5-dimethylphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group or the phenyl ring.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(2,5-dimethylphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(2,5-dimethylphenyl)propanoic acid involves its interaction with specific molecular targets. The Boc-protecting group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways. The 2,5-dimethylphenyl group may interact with hydrophobic pockets in proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Allylamine: An unsaturated amine with similar reactivity.

    tert-Butylamine: An aliphatic amine with a tert-butyl group.

    Flunarizine: A pharmaceutical compound with a similar structural motif.

Uniqueness

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(2,5-dimethylphenyl)propanoic acid is unique due to the presence of both the Boc-protecting group and the 2,5-dimethylphenyl group, which confer specific reactivity and interaction profiles. This makes it a valuable compound for targeted synthesis and research applications.

Properties

CAS No.

261165-17-7

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

(2S)-3-(2,5-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C16H23NO4/c1-10-6-7-11(2)12(8-10)9-13(14(18)19)17-15(20)21-16(3,4)5/h6-8,13H,9H2,1-5H3,(H,17,20)(H,18,19)/t13-/m0/s1

InChI Key

PPVVZJOGZZYNNT-ZDUSSCGKSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC1=CC(=C(C=C1)C)CC(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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